molecular formula C15H17N3O3 B2930310 2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 908822-54-8

2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B2930310
CAS No.: 908822-54-8
M. Wt: 287.319
InChI Key: BERSTTUHHVIHQK-UHFFFAOYSA-N
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Description

2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a compound with a complex structure that includes a benzodiazole ring and a cyclohexane carboxylic acid moiety

Preparation Methods

The synthesis of 2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Attachment of the cyclohexane ring: The benzodiazole ring is then reacted with cyclohexanone in the presence of a suitable catalyst to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzodiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclohexane carboxylic acid moiety can also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid: This compound has a cyclopentane ring instead of a cyclohexane ring, which may affect its chemical properties and biological activity.

    2-[(1H-1,3-benzodiazol-2-yl)carbamoyl]cyclohexane-1-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-13(9-5-1-2-6-10(9)14(20)21)18-15-16-11-7-3-4-8-12(11)17-15/h3-4,7-10H,1-2,5-6H2,(H,20,21)(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERSTTUHHVIHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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